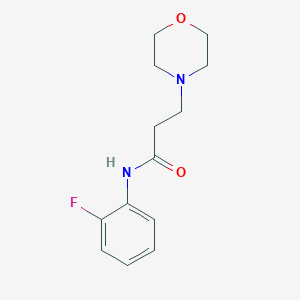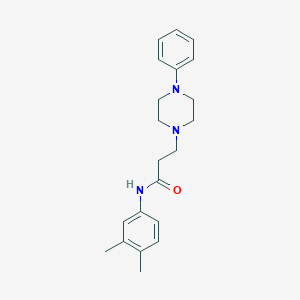
N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring via a propionamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromoaniline and 3-pyrrolidin-1-yl-propionic acid.
Amidation Reaction: The primary synthetic route involves the formation of an amide bond between the amine group of 4-bromoaniline and the carboxylic acid group of 3-pyrrolidin-1-yl-propionic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is typically purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrrolidine ring and the amide linkage.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be employed.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) are effective.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Applications De Recherche Scientifique
Chemistry
N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery programs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.
Mécanisme D'action
The mechanism by which N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propionamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-Fluoro-phenyl)-3-pyrrolidin-1-yl-propionamide: Features a fluorine atom on the phenyl ring.
N-(4-Methyl-phenyl)-3-pyrrolidin-1-yl-propionamide: Contains a methyl group instead of a halogen.
Uniqueness
N-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17BrN2O |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17BrN2O/c14-11-3-5-12(6-4-11)15-13(17)7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) |
Clé InChI |
BOKSTEVBDOXAQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248047.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248050.png)
![N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)
![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)



![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
![N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248062.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)


